molecular formula C6H4BrFZn B6317012 3-Fluorophenylzinc bromide CAS No. 181705-91-9

3-Fluorophenylzinc bromide

Cat. No.: B6317012
CAS No.: 181705-91-9
M. Wt: 240.4 g/mol
InChI Key: NCGSSWBXSNKOEY-UHFFFAOYSA-M
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Description

3-Fluorophenylzinc bromide is an organozinc compound with the molecular formula C6H4BrFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

3-Fluorophenylzinc bromide can be prepared through various synthetic routes. One common method involves the reaction of 3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:

C6H4BrF+ZnC6H4BrFZn\text{C}_6\text{H}_4\text{BrF} + \text{Zn} \rightarrow \text{C}_6\text{H}_4\text{BrFZn} C6​H4​BrF+Zn→C6​H4​BrFZn

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-Fluorophenylzinc bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Fluorophenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile (such as an aryl halide) in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the aryl group from the zinc reagent to the electrophile, forming a new carbon-carbon bond . The general mechanism can be summarized as follows:

Comparison with Similar Compounds

Properties

IUPAC Name

bromozinc(1+);fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGSSWBXSNKOEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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